molecular formula C19H18N2O3 B7341402 N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide

カタログ番号 B7341402
分子量: 322.4 g/mol
InChIキー: VDHOYADCUFVNFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide selectively inhibits SYK, a key mediator of BCR signaling. BCR signaling is essential for B cell survival, proliferation, and differentiation. Inhibition of SYK by this compound leads to disruption of BCR signaling, resulting in apoptosis of B cells and inhibition of tumor growth. This compound also inhibits other downstream signaling pathways, such as NF-κB and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis of B cells in preclinical models of B cell malignancies. It also inhibits the production of cytokines and chemokines that are involved in inflammation and autoimmunity. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for once-daily dosing.

実験室実験の利点と制限

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide has several advantages for lab experiments. It is a selective inhibitor of SYK, which makes it a valuable tool for studying BCR signaling and its downstream effects. It has also shown efficacy in preclinical models of B cell malignancies and autoimmune diseases, which makes it a promising candidate for further development. However, this compound has some limitations, such as its potential off-target effects and toxicity, which need to be carefully evaluated in future studies.

将来の方向性

There are several future directions for the development of N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide. First, clinical trials are needed to evaluate its safety and efficacy in patients with B cell malignancies and autoimmune diseases. Second, combination therapy with other targeted agents, such as BTK inhibitors and PI3K inhibitors, could enhance the therapeutic efficacy of this compound. Third, biomarker studies are needed to identify patient populations that are most likely to respond to this compound. Fourth, studies are needed to evaluate the potential of this compound in other diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, further optimization of the chemical structure of this compound could lead to the development of more potent and selective SYK inhibitors.

合成法

The synthesis of N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide involves a multistep process starting from commercially available starting materials. The key steps involve the formation of the cyclobutane ring, the furo[3,2-c]pyridine ring, and the amide bond. The final product is obtained in high yield and purity through column chromatography.

科学的研究の応用

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling, induce apoptosis, and inhibit tumor growth. This compound has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown efficacy in reducing inflammation and autoantibody production.

特性

IUPAC Name

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-15-4-2-3-12(11-15)13-9-14(10-13)21-19(22)18-16-6-8-24-17(16)5-7-20-18/h2-8,11,13-14H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHOYADCUFVNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(C2)NC(=O)C3=NC=CC4=C3C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。